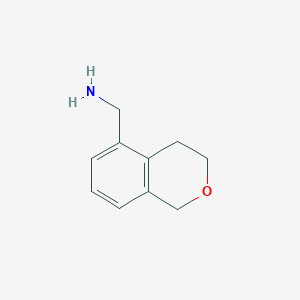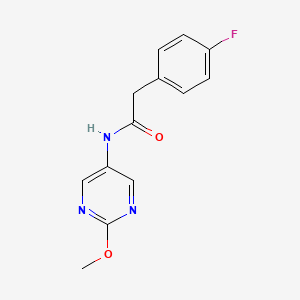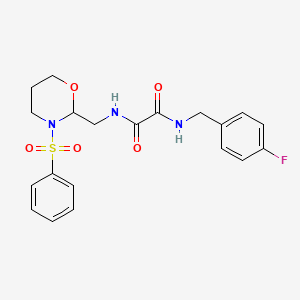![molecular formula C16H18N2O2 B2679551 N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 1016514-28-5](/img/structure/B2679551.png)
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a GABA analogue that works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline.
Mecanismo De Acción
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline. This results in a decrease in neuronal excitability and a reduction in pain and anxiety symptoms.
Biochemical and Physiological Effects:
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. It has also been shown to reduce the release of glutamate, which is a neurotransmitter that increases neuronal activity. In addition, N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to reduce the release of substance P and noradrenaline, which are neurotransmitters that are involved in pain and anxiety signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of voltage-gated calcium channels in neuronal signaling. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models.
Direcciones Futuras
There are a number of future directions for research on N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the potential use of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide in treating other medical conditions such as chronic pain syndromes and sleep disorders. Another area of interest is the development of new compounds that target the α2δ subunit of voltage-gated calcium channels, which could lead to the development of more effective treatments for pain and anxiety disorders. Finally, there is a need for further research on the long-term effects of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide use, particularly in terms of its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxybenzylamine with ethyl cyanoacetate to form N-(4-methoxybenzyl)-2-cyanoacetamide. This intermediate is then reduced with lithium aluminum hydride to produce N-(4-methoxybenzyl)glycine. The final step involves the reaction of N-(4-methoxybenzyl)glycine with methyl chloroformate to form N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its effectiveness in treating various medical conditions. It has been shown to be effective in reducing neuropathic pain associated with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. It has also been found to be effective in treating anxiety disorders such as generalized anxiety disorder and social anxiety disorder. In addition, N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been studied for its potential use in treating alcohol and opioid withdrawal symptoms.
Propiedades
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-8-4-12(5-9-15)10-16(19)18-14-6-2-13(11-17)3-7-14/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDMVDZYZQPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2679478.png)
![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)

![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)

